2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one
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Overview
Description
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that features a quinoxaline moiety linked to a piperazine ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the quinoxaline derivative with a suitable piperazine precursor.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with a butanone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the butanone moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Oxidation can lead to the formation of quinoxaline N-oxides or phenyl ketones.
Reduction: Reduction typically yields alcohol derivatives of the butanone moiety.
Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
Scientific Research Applications
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]ethanone
- 2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]propan-1-one
Uniqueness
2-Phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one is unique due to its specific combination of a quinoxaline moiety with a piperazine ring and a butanone structure. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H28N4O |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-phenyl-1-[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C28H28N4O/c1-2-23(21-11-5-3-6-12-21)28(33)32-19-17-31(18-20-32)27-26(22-13-7-4-8-14-22)29-24-15-9-10-16-25(24)30-27/h3-16,23H,2,17-20H2,1H3 |
InChI Key |
LFGCNBYESLAGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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